molecular formula C8H11N B14408628 2-Ethylcyclopent-1-ene-1-carbonitrile CAS No. 87621-28-1

2-Ethylcyclopent-1-ene-1-carbonitrile

Cat. No.: B14408628
CAS No.: 87621-28-1
M. Wt: 121.18 g/mol
InChI Key: JAWWBXIAQOQVHL-UHFFFAOYSA-N
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Description

2-Ethylcyclopent-1-ene-1-carbonitrile is an organic compound characterized by a five-membered cyclopentene ring with an ethyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcyclopent-1-ene-1-carbonitrile typically involves the reaction of cyclopentene with ethyl bromide in the presence of a strong base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclopent-1-ene-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethylcyclopentanone or 2-ethylcyclopentanoic acid.

    Reduction: Formation of 2-ethylcyclopent-1-ene-1-amine.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

2-Ethylcyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethylcyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ethyl group and cyclopentene ring contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carbonitrile: Lacks the ethyl group, making it less hydrophobic and potentially less reactive.

    2-Methylcyclopent-1-ene-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    Cyclohex-1-ene-1-carbonitrile: Larger ring size, which can influence its reactivity and interactions with other molecules.

Uniqueness

2-Ethylcyclopent-1-ene-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on a cyclopentene ring. This combination of functional groups and ring structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87621-28-1

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2-ethylcyclopentene-1-carbonitrile

InChI

InChI=1S/C8H11N/c1-2-7-4-3-5-8(7)6-9/h2-5H2,1H3

InChI Key

JAWWBXIAQOQVHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1)C#N

Origin of Product

United States

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